1H-Indole, 1-nitroso-
Overview
Description
1H-Indole, 1-nitroso- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1H-Indole, 1-nitroso- typically involves the nitrosation of indole. One common method is the reaction of indole with nitrous acid, generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound .
Industrial production methods for 1H-Indole, 1-nitroso- may involve more scalable processes, such as continuous flow reactions, to ensure consistent quality and yield. These methods often use similar nitrosation reactions but are optimized for large-scale production.
Chemical Reactions Analysis
1H-Indole, 1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, due to the electron-donating nature of the nitroso group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include nitroindole and aminoindole derivatives .
Scientific Research Applications
1H-Indole, 1-nitroso- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound’s unique reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-nitroso- involves its ability to interact with biological molecules through its nitroso group. This group can form covalent bonds with nucleophiles, such as thiol groups in proteins, leading to modifications that affect protein function. The indole ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing biological activity .
Comparison with Similar Compounds
1H-Indole, 1-nitroso- can be compared with other nitroso derivatives of heterocyclic compounds, such as nitroso-pyrrole and nitroso-pyridine. While these compounds share the nitroso functional group, the indole ring in 1H-Indole, 1-nitroso- provides unique electronic properties and reactivity. This makes it particularly useful in applications where indole derivatives are preferred, such as in pharmaceuticals and agrochemicals .
Similar compounds include:
- Nitroso-pyrrole
- Nitroso-pyridine
- Nitroso-benzene
These compounds differ in their ring structures and electronic properties, which influence their reactivity and applications.
Properties
IUPAC Name |
1-nitrosoindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-9-10-6-5-7-3-1-2-4-8(7)10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNZIVKKOPUAGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478864 | |
Record name | 1H-Indole, 1-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117782-96-4 | |
Record name | 1H-Indole, 1-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117782964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 1-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-INDOLE, 1-NITROSO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2M85SRD2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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